4-Bromo-2-(cyclohexyloxy)benzoic acid

Lipophilicity Drug Design ADME Optimization

4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5) is a brominated aromatic carboxylic acid bearing a cyclohexyloxy substituent at the ortho position relative to the carboxyl group. With a molecular formula of C13H15BrO3 and a molecular weight of 299.16 g/mol, this compound belongs to the class of 2-alkoxybenzoic acid derivatives distinguished by the presence of a para-bromo substituent that enables transition metal-catalyzed cross-coupling chemistry.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 855482-74-5
Cat. No. B3158097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclohexyloxy)benzoic acid
CAS855482-74-5
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C13H15BrO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
InChIKeyAUBOYMWDJAXDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5): A Strategic Synthetic Intermediate for Beta-3 Adrenergic Receptor Agonist Programs


4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5) is a brominated aromatic carboxylic acid bearing a cyclohexyloxy substituent at the ortho position relative to the carboxyl group [1]. With a molecular formula of C13H15BrO3 and a molecular weight of 299.16 g/mol, this compound belongs to the class of 2-alkoxybenzoic acid derivatives distinguished by the presence of a para-bromo substituent that enables transition metal-catalyzed cross-coupling chemistry [2]. The compound's computed octanol-water partition coefficient (LogP) of 3.9 reflects enhanced lipophilicity imparted by both the cyclohexyloxy and bromo substituents [3].

Why Generic Substitution of 4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5) Fails in Medicinal Chemistry Campaigns


In-class compounds within the 2-(cyclohexyloxy)benzoic acid family cannot be simply interchanged due to the divergent physicochemical and reactivity profiles arising from the nature of the 4-position substituent. The para-bromo atom in the target compound serves a dual function: it provides a synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that is absent in the non-halogenated analog 2-(cyclohexyloxy)benzoic acid [1], and it contributes a measurable increase in lipophilicity (ΔLogP ≈ +0.35 over the des-bromo congener) that directly impacts downstream pharmacokinetic properties when the scaffold is incorporated into bioactive molecules . Replacement with alternative 4-substituted analogs (e.g., 4-chloro, 4-fluoro, or 4-borono derivatives) alters both the electronic character of the aromatic ring and the accessible reaction pathways, making generic substitution unreliable without re-optimization of the entire synthetic route .

Quantitative Differentiation Evidence for 4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5) Versus Closest Analogs


Enhanced Lipophilicity Drives Superior Pharmacokinetic Suitability for CNS-Penetrant and Membrane-Associated Targets

The target compound (LogP = 3.9) exhibits a measurable increase in lipophilicity compared to its des-bromo analog 2-(cyclohexyloxy)benzoic acid (LogP = 3.55), yielding a ΔLogP of +0.35 . This difference arises from the electron-withdrawing and hydrophobic contributions of the para-bromine substituent. In the context of the biphenyl benzoic acid β3-adrenergic receptor agonist series, where the target compound serves as a key intermediate, increased lipophilicity at the terminal phenyl ring was directly correlated with improved β3-AR potency and selectivity [1].

Lipophilicity Drug Design ADME Optimization

Para-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Chemistry Absent in Non-Halogenated Scaffolds

The para-bromo substituent at the 4-position of the aromatic ring provides a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl C-C bonds with arylboronic acids [1]. This reactivity is entirely absent in the non-halogenated analog 2-(cyclohexyloxy)benzoic acid (CAS 55751-60-5), which lacks a suitable coupling handle. The bromo group is specifically advantageous over chloro analogs (which require more forcing conditions or specialized catalysts) while being more cost-effective and stable than iodo analogs .

Suzuki Coupling C-C Bond Formation Biaryl Synthesis

Validated Intermediate in Published β3-Adrenergic Receptor Agonist Development Programs

The target compound is specifically documented as a synthetic precursor in the preparation of biphenyl benzoic acid derivatives that were optimized as potent and selective human β3-adrenergic receptor (β3-AR) agonists [1]. The J. Med. Chem. 2008 publication (Parts I and II) describes the synthesis of lead candidates 10a and 10e, which demonstrated efficacy in an overactive bladder model in anesthetized dogs, with reported EC50 values at the human β3-AR in the sub-nanomolar range for optimized analogs containing the cyclohexyloxy scaffold [2]. The compound's specific substitution pattern (4-bromo, 2-cyclohexyloxy) maps directly onto the synthetic route disclosed in the patent literature (US20050137236A1, assigned to Astellas Pharma) for aminoalcohol derivatives with β3-AR agonist activity [3].

Beta-3 Adrenergic Receptor Overactive Bladder Medicinal Chemistry

Orthogonal Synthetic Versatility: Differential Reduction and Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of the target compound is susceptible to selective reduction and esterification, enabling access to a diverse array of downstream intermediates. Reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 5°C yields (4-bromo-2-cyclohexyloxyphenyl)methanol [1], while esterification produces methyl 4-bromo-2-(cyclohexyloxy)benzoate (CAS 1016313-24-8) [2]. Both transformations proceed without affecting the aryl-bromine bond, preserving the critical cross-coupling handle. This orthogonal reactivity is documented in the patent literature, where the resulting aminoalcohol derivatives demonstrated therapeutic utility for pollakiuria and urinary incontinence [3].

Synthetic Intermediate Functional Group Interconversion Building Block

Molecular Weight and Physicochemical Profile Differentiate from Lighter Analogs for Fragment-Based and Property-Guided Design

The target compound (MW = 299.16 g/mol) occupies a distinct molecular weight space compared to the des-bromo analog 2-(cyclohexyloxy)benzoic acid (MW = 220.26 g/mol), a difference of 78.90 g/mol corresponding to the substitution of hydrogen with bromine [1]. This difference is accompanied by an increase in heavy atom count from 16 to 17 and a reduction in the fraction of sp3-hybridized carbons (0.462 for the target vs. higher for the non-halogenated analog), altering both the three-dimensional shape and electronic surface of the molecule [2]. The bromine atom also introduces the potential for halogen bonding interactions with biological targets, a feature absent in non-halogenated scaffolds.

Molecular Weight Physicochemical Properties Fragment-Based Drug Design

Optimal Procurement and Research Application Scenarios for 4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5)


Synthesis of Biaryl-Containing β3-Adrenergic Receptor Agonist Candidates via Suzuki Coupling

This compound is the preferred starting material for medicinal chemistry programs targeting human β3-adrenergic receptor agonists for overactive bladder therapy. Its para-bromo substituent enables direct Suzuki-Miyaura coupling with arylboronic acids to construct the biphenyl scaffold described in the J. Med. Chem. 2008 publication series, where the cyclohexyloxy group at the 2-position was identified as a critical pharmacophoric element for achieving sub-nanomolar β3-AR potency [1]. The compound's LogP of 3.9 positions it favorably for the lipophilic optimization strategy validated in the biphenyl series, where increased lipophilicity at the terminal ring correlated with improved receptor binding [2].

Modular Building Block for Parallel Library Synthesis in Hit-to-Lead Optimization

For organizations conducting parallel synthesis or DNA-encoded library (DEL) campaigns, this compound provides a differentiated scaffold with two orthogonal diversification points: the carboxylic acid (amenable to amide coupling or esterification) and the aryl bromide (amenable to Suzuki, Buchwald-Hartwig, or Sonogashira coupling). The 4-bromo substitution pattern specifically offers an optimal balance of reactivity and stability for high-throughput chemistry compared to 4-chloro analogs (slower oxidative addition) or 4-iodo analogs (greater cost, light sensitivity) [1]. The validated reduction pathway to the corresponding benzyl alcohol further expands the accessible chemical space from a single procurement [2].

Reproduction of Patent-Disclosed Aminoalcohol Derivatives for Urological Indications

Researchers aiming to reproduce or modify the aminoalcohol derivatives disclosed in US Patent US20050137236A1 (Astellas Pharma) for pollakiuria and urinary incontinence indications should procure this specific intermediate to ensure fidelity to the published synthetic route [1]. The patent teaches the use of this compound (or its reduced form) as a key intermediate; substitution with analogs bearing different halogen or alkoxy patterns would require complete re-validation of the synthetic sequence and may yield compounds outside the scope of the patent's structure-activity relationship [2].

Physicochemical Property Benchmarking for Fragment-Based and Property-Guided Design

This compound's well-defined physicochemical profile (MW = 299.16, LogP = 3.9, 17 heavy atoms, 3 rotatable bonds) makes it a useful reference scaffold for computational chemists and property-guided design teams evaluating the impact of halogen substitution on ADME parameters. The ΔLogP of +0.35 relative to the des-bromo analog provides a quantifiable benchmark for calibrating in silico LogP prediction models, while the bromine atom's contribution to molecular weight and heavy atom count serves as a reference point for fragment elaboration strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(cyclohexyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.